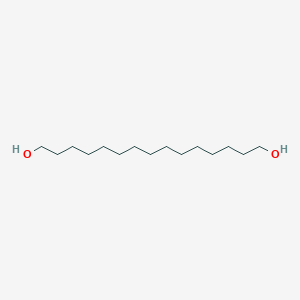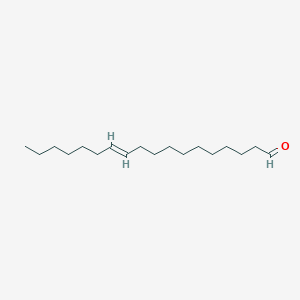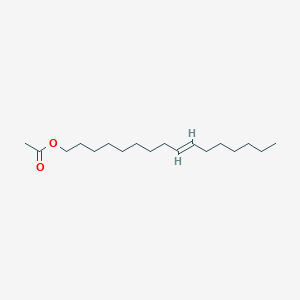
1,15-Pentadecanediol
Descripción general
Descripción
1,15-Pentadecanediol (also known as 1,15-PD or 1-15-PD) is a naturally occurring linear diol found in the human body, and is a constituent of some plant oils. It is an important intermediate in the synthesis of various compounds including pharmaceuticals, fragrances, and cosmetics. 1,15-PD is a versatile molecule that can be used in a variety of applications due to its unique properties.
Aplicaciones Científicas De Investigación
Análisis Estructural
El 1,15-Pentadecanediol ha sido estudiado ampliamente utilizando Difracción de rayos X de polvo (PXRD) y Microscopía de luz polarizada (PLM) . Estas técnicas permiten a los investigadores comprender la estructura cristalina del compuesto, lo cual es crucial para sus aplicaciones en diversos campos .
Síntesis y Recristalización
El compuesto se puede sintetizar a partir de ácido 15-hidroxipentadecanoico . También se puede recristalizar a partir de éter etílico, lo que puede resultar en ligeras diferencias en la estructura refinada .
Estudios de Cambio de Fase
Se han estudiado los cambios de fase a alta temperatura del this compound . Esto es importante para comprender cómo se comporta el compuesto en diferentes condiciones, lo que puede ser útil en campos como la ciencia de materiales y la ingeniería .
Empaquetamiento Molecular
El empaquetamiento molecular del this compound muestra diferencias marcadas entre los compuestos con un número par e impar de átomos de carbono . Este “comportamiento par-impar” ha sido ampliamente estudiado y puede tener implicaciones para las propiedades y aplicaciones del compuesto .
Difracción de rayos X de incidencia rasante (GIXD)
GIXD es una técnica que se utiliza para estudiar la estructura superficial de un material. Se ha utilizado para analizar dos muestras de this compound: una recristalizada a partir de éter etílico (PTDOL-R) y otra obtenida de la síntesis (PTDOL-NR) .
Cálculos Energéticos
Se han realizado cálculos energéticos en el this compound <svg class="icon" height="16" p-id="1735" t="17092647886
Propiedades
IUPAC Name |
pentadecane-1,15-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h16-17H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPYFGWSQQFVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCO)CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333868 | |
| Record name | 1,15-Pentadecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14722-40-8 | |
| Record name | 1,15-Pentadecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 1,15-Pentadecanediol and how do they relate to its crystal packing?
A1: this compound (C15H32O2) is an α,ω-alkanediol with a long hydrocarbon chain and a hydroxyl group at each end [, ]. This structure leads to interesting crystal packing behavior. Studies have shown that the molecules arrange themselves in layers similar to the smectic A phase of liquid crystals []. This layered arrangement is influenced by the conformation of the terminal hydroxyl groups. In the crystal structure, one hydroxyl group adopts a gauche conformation relative to the hydrocarbon chain, while the other adopts a trans conformation []. This conformation, combined with the odd number of carbon atoms in the chain, leads to a specific type of crystal packing, distinct from even-numbered α,ω-alkanediols [, ].
Q2: How does the crystal structure of this compound differ depending on the recrystallization method?
A2: X-ray diffraction studies have revealed subtle variations in the crystal structure of this compound depending on the sample preparation method []. Specifically, the unit cell parameters exhibit minor differences between this compound recrystallized from ethyl ether (PTDOL-R) and the as-synthesized form (PTDOL-NR) []. While both crystallize in the P212121 space group, the unit cell dimensions (a, b, c) show slight deviations, highlighting the sensitivity of crystal packing to the purification and crystallization process [].
Q3: Can this compound be synthesized via a cyclic rearrangement reaction, and if so, what is the significance?
A3: Yes, this compound can be synthesized through a zincate-mediated rearrangement reaction using bicyclo[13.1.0]pentadecane-1,15-diol as a starting material []. This reaction, catalyzed by an organozincate complex, offers a unique approach to generating 14-membered cyclic vic-diols from smaller cyclic substrates []. This methodology holds potential for the synthesis of macrocyclic compounds, which are valuable building blocks in various chemical disciplines.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)



